

Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate

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Compound of Interest

Compound Name: Cinnamyl cinnamate

Cat. No.: B7775429

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Introduction

Cinnamyl cinnamate ((E)-3-phenylprop-2-enyl (E)-3-phenylprop-2-enoate) is an aromatic compound naturally occurring in storax, balsam of Peru, and poplar bud exudates.[1] It is widely used as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[2] Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in various matrices. This document provides detailed application notes and experimental protocols for the characterization of **cinnamyl cinnamate** using a suite of modern analytical techniques.

Chemical Structure and Properties:

- Molecular Formula: $C_{18}H_{16}O_2$ [3]
- Molecular Weight: 264.32 g/mol [3]
- Appearance: White to pale yellow crystals or powder.[4]
- Odor: Faintly sweet, balsamic-floral.[1]
- Melting Point: 42-45 °C[3]

- Solubility: Insoluble in water; soluble in organic solvents such as ethanol, ether, chloroform, dichloromethane, ethyl acetate, and acetone.[\[1\]](#)[\[5\]](#)

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of **cinnamyl cinnamate**, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of **cinnamyl cinnamate** by providing information on the chemical environment of each proton and carbon atom.

2.1.1. Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the reported ^1H and ^{13}C NMR chemical shifts for **cinnamyl cinnamate**.

¹ H NMR (CDCl ₃)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Proton	4.82	d	6.6	-O-CH ₂ -
6.35	dt	15.9, 6.6	=CH- (from cinnamyl alcohol moiety)	
6.42	d	16.0	=CH- (from cinnamic acid moiety)	
6.70	d	15.9	Ph-CH=	
7.25-7.45	m	-	Aromatic-H	
7.52	m	-	Aromatic-H	
7.68	d	16.0	Ph-CH=	

¹³ C NMR (CDCl ₃)	Chemical Shift (δ, ppm)	Assignment
Carbon	65.1	-O-CH ₂ -
117.8	=CH- (from cinnamic acid moiety)	
123.2	=CH- (from cinnamyl alcohol moiety)	
126.5	Aromatic-CH	
127.9	Aromatic-CH	
128.5	Aromatic-CH	
128.8	Aromatic-CH	
130.2	Aromatic-CH	
134.1	Aromatic-C	
134.2	Ph-CH=	
136.1	Aromatic-C	
144.9	Ph-CH=	
166.5	C=O	

2.1.2. Experimental Protocol: NMR Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

- **Cinnamyl cinnamate** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the **cinnamyl cinnamate** sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate spectral width, acquisition time, and relaxation delay. For ^1H NMR, a 1-2 second acquisition time and a 1-5 second relaxation delay are typical. For ^{13}C NMR, a longer relaxation delay may be necessary for accurate integration of all signals.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:**
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

2.1.3. Visualization: NMR Analysis Workflow



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NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

2.2.1. Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of **cinnamyl cinnamate** is expected to show the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3060-3030	C-H stretch	Aromatic and Vinylic
~1715	C=O stretch	Ester
~1640	C=C stretch	Alkene
~1600, 1495, 1450	C=C stretch	Aromatic Ring
~1250, 1160	C-O stretch	Ester
~970	=C-H bend (out-of-plane)	trans-Alkene
760, 690	C-H bend (out-of-plane)	Monosubstituted Benzene

2.2.2. Experimental Protocol: FTIR Spectroscopy

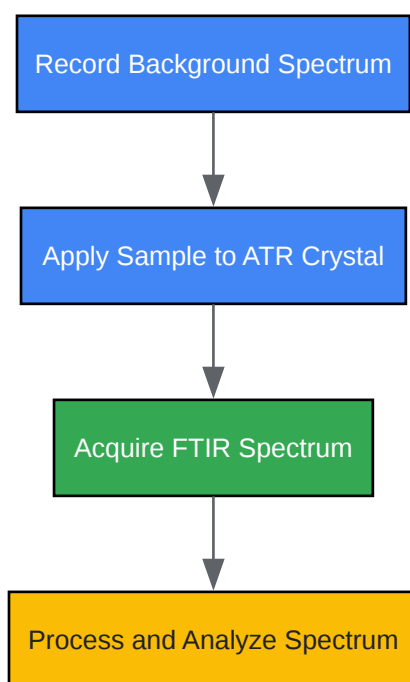
Instrumentation:

- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **cinnamyl cinnamate** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the FTIR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

2.2.3. Visualization: FTIR Analysis Workflow



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FTIR Analysis Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like **cinnamyl cinnamate**.

2.3.1. Data Presentation: UV-Vis Absorption Data

Cinnamates typically exhibit a strong absorption maximum (λ_{max}) in the UVB region.

Parameter	Value
λ_{max}	~310 nm
Solvent	Methanol or Ethanol

2.3.2. Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

- UV-Vis Spectrophotometer

Materials:

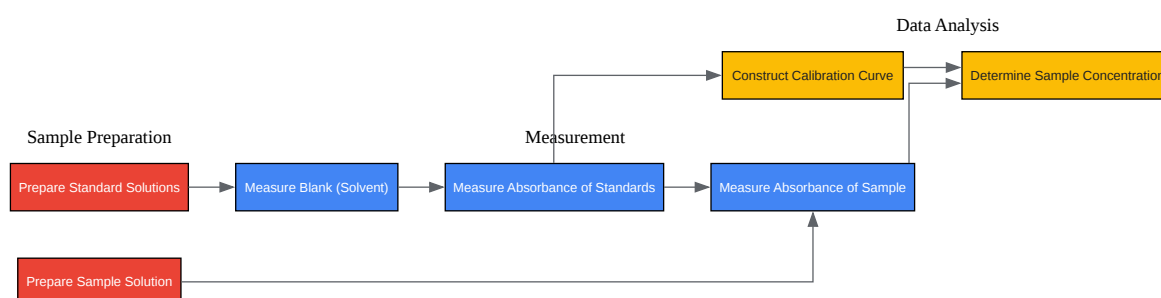
- **Cinnamyl cinnamate** sample
- Spectroscopic grade methanol or ethanol
- Quartz cuvettes

Procedure:

- Sample Preparation: Prepare a stock solution of **cinnamyl cinnamate** in the chosen solvent. Serially dilute the stock solution to prepare a series of standards with concentrations that fall within the linear range of the instrument.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.

- Set the wavelength range for scanning (e.g., 200-400 nm).
- Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the instrument (baseline correction).
- Sample Measurement: Measure the absorbance of each standard solution and the sample solution at the λ_{max} .
- Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.

2.3.3. Visualization: UV-Vis Analysis Workflow



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UV-Vis Analysis Workflow

Chromatographic Analysis

Chromatographic techniques are essential for separating **cinnamyl cinnamate** from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like **cinnamyl cinnamate**.

3.1.1. Data Presentation: Mass Spectrometry and GC Data

The electron ionization (EI) mass spectrum of **cinnamyl cinnamate** is characterized by several key fragments.

m/z	Relative Intensity	Proposed Fragment Ion
264	Moderate	$[M]^+$ (Molecular Ion)
131	High	$[C_9H_7O]^+$ (Cinnamoyl cation)
117	High	$[C_9H_9]^+$ (Cinnamyl cation)
115	Moderate	$[C_9H_7]^+$
103	Moderate	$[C_8H_7]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Gas Chromatography Data:

- Kovats Retention Index (non-polar column): 2447

3.1.2. Experimental Protocol: GC-MS

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

- Cinnamyl cinnamate** sample

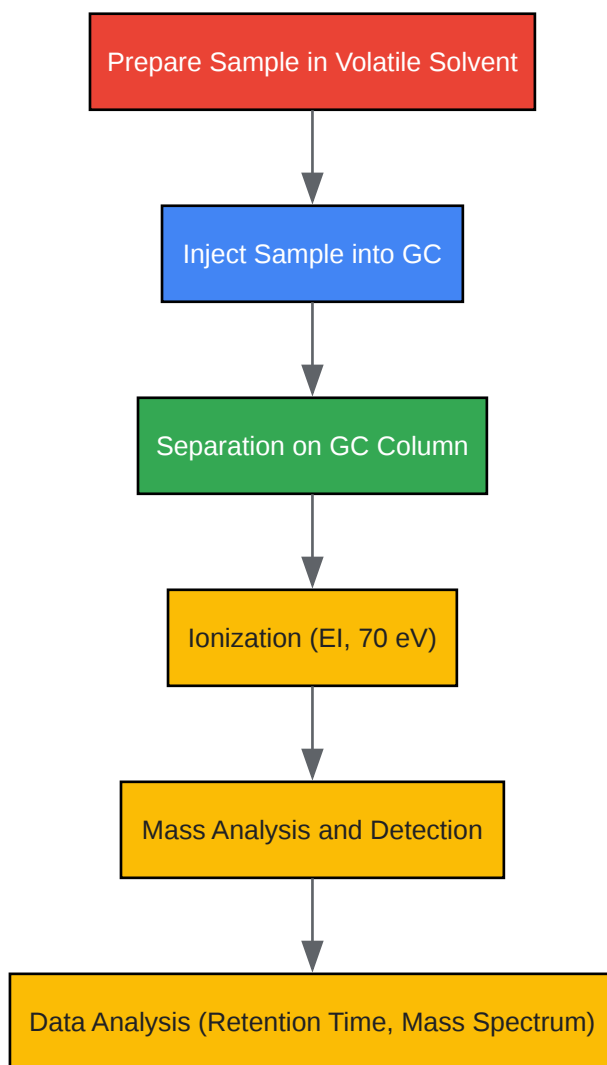
- Volatile organic solvent (e.g., hexane, ethyl acetate)
- GC vials with inserts

Procedure:

- Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 10-100 µg/mL.
- Instrumental Conditions:
 - GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
 - MS Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Injection: Inject 1 µL of the sample solution into the GC.
- Data Analysis:
 - Identify the peak corresponding to **cinnamyl cinnamate** based on its retention time.
 - Analyze the mass spectrum of the peak and compare it with a reference spectrum (e.g., from a library like NIST) to confirm the identity.

- For quantification, use a calibration curve generated from standards of known concentrations.

3.1.3. Visualization: GC-MS Analysis Workflow



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GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of **cinnamyl cinnamate**, particularly in samples that are not suitable for GC analysis. A reversed-phase method is commonly employed.

3.2.1. Data Presentation: HPLC Method Parameters

The following table outlines a typical set of parameters for the HPLC analysis of **cinnamyl cinnamate**.

Parameter	Condition
Column	C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic or gradient elution with a mixture of methanol or acetonitrile and water. A common starting point is 70:30 (v/v) Acetonitrile:Water.
Flow Rate	1.0 mL/min
Detection	UV detector at the λ_{max} of cinnamyl cinnamate (~310 nm)
Column Temperature	Ambient or controlled (e.g., 30 °C)
Injection Volume	10-20 μ L

3.2.2. Experimental Protocol: HPLC

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column

Materials:

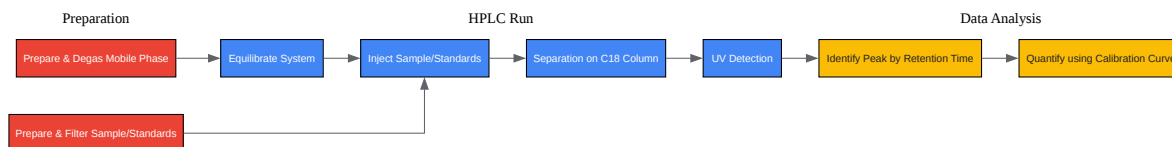
- **Cinnamyl cinnamate** sample
- HPLC-grade acetonitrile or methanol
- HPLC-grade water
- Volumetric flasks and pipettes

- Syringe filters (0.45 μm)
- HPLC vials

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the organic solvent and water. Degas the mobile phase before use.
- Sample Preparation:
 - Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.
 - Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial.
- Standard Preparation: Prepare a series of standard solutions of **cinnamyl cinnamate** in the mobile phase covering a range of concentrations.
- Instrument Setup and Equilibration:
 - Install the C18 column.
 - Pump the mobile phase through the system until a stable baseline is achieved.
- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solution.
- Data Analysis:
 - Identify the peak for **cinnamyl cinnamate** based on its retention time compared to the standard.
 - Quantify the amount of **cinnamyl cinnamate** in the sample using the calibration curve.

3.2.3. Visualization: HPLC Analysis Workflow



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HPLC Analysis Workflow

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